molecular formula C13H9ClN6O3 B7773270 (5Z)-1-(4-chlorophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(4-chlorophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B7773270
M. Wt: 332.70 g/mol
InChI Key: JHKSNZMTJIUSIQ-YHYXMXQVSA-N
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Description

(5Z)-1-(4-chlorophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a triazolylamino group, and a diazinane-trione core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-chlorophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane-trione core and the subsequent attachment of the chlorophenyl and triazolylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-chlorophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-1-(4-chlorophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes makes it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-chlorophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(4-bromophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione
  • (5Z)-1-(4-fluorophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione
  • (5Z)-1-(4-methylphenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5Z)-1-(4-chlorophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from similar compounds.

Properties

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-[(1,2,4-triazol-4-ylamino)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN6O3/c14-8-1-3-9(4-2-8)20-12(22)10(11(21)18-13(20)23)5-17-19-6-15-16-7-19/h1-7,17H,(H,18,21,23)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKSNZMTJIUSIQ-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CNN3C=NN=C3)C(=O)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\NN3C=NN=C3)/C(=O)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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